4-(6-Bromoquinolin-4-yl)morpholine
Overview
Description
4-(6-Bromoquinolin-4-yl)morpholine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol It is characterized by the presence of a bromine atom at the 6th position of the quinoline ring and a morpholine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(6-Bromoquinolin-4-yl)morpholine involves the reaction of 6-bromo-4-chloroquinoline with morpholine. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 90°C for 90 minutes . The reaction mixture is then partitioned between ethyl acetate (EtOAc) and water to isolate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoquinolin-4-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group.
Coupling Reactions: Formation of biaryl compounds when coupled with arylboronic acids.
Scientific Research Applications
4-(6-Bromoquinolin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(6-Bromoquinolin-4-yl)morpholine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate used in the study .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloroquinolin-4-yl)morpholine
- 4-(6-Fluoroquinolin-4-yl)morpholine
- 4-(6-Iodoquinolin-4-yl)morpholine
Uniqueness
4-(6-Bromoquinolin-4-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as Suzuki-Miyaura coupling. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-(6-bromoquinolin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRLXVNPMYUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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